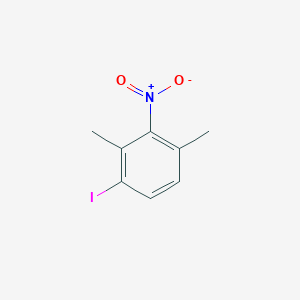

1-Iodo-2,4-dimethyl-3-nitrobenzene

描述

Historical Context of Halogenated and Nitrated Aromatic Systems in Chemical Research

The study of aromatic compounds was revolutionized in the 19th century with the discovery of methods to introduce functional groups onto the stable benzene (B151609) ring. The nitration of aromatic compounds, typically achieved using a mixture of nitric acid and sulfuric acid, became a cornerstone of organic chemistry. wikipedia.org This reaction allowed for the synthesis of compounds like nitrobenzene (B124822), which serves as a precursor to aniline (B41778) and, by extension, a vast array of dyes and pharmaceuticals. The large-scale production of nitrobenzene is a testament to the industrial importance of this reaction. wikipedia.org Similarly, the halogenation of aromatic rings provided another avenue to functionalized benzenes, which could then undergo further transformations.

The development of reactions like the Sandmeyer reaction, which allows for the conversion of an amino group on an aromatic ring (often derived from the reduction of a nitro group) into a halide via a diazonium salt, further expanded the synthetic toolkit. reddit.comstackexchange.com This provided a regiocontrolled method to introduce halogens, which are valuable handles for subsequent cross-coupling reactions. The sequential nitration and halogenation (or vice versa) of aromatic substrates enabled the creation of a wide variety of polysubstituted aromatic systems, forming the basis for the synthesis of complex molecules, including many explosives like trinitrotoluene (TNT). wikipedia.org

General Significance of Polyfunctionalized Arenes in Organic Synthesis and Materials Science

Polyfunctionalized arenes, which are aromatic rings bearing multiple substituents, are of paramount importance in modern science. rsc.orgnih.gov They serve as the core structural framework for a multitude of molecules with significant applications in chemistry, biology, and materials science. rsc.orgnih.gov The function of these molecules is directly tied to the nature and position of the substituents on the benzene core. rsc.orgnih.gov

In the pharmaceutical and agrochemical industries, many active molecules are built upon a polysubstituted arene scaffold. nih.govnih.gov They are also crucial building blocks for a wide range of industrial chemicals and advanced functional materials. rsc.orgnih.gov The development of efficient and selective methods for the synthesis of these compounds is a major focus of organic chemistry research. rsc.orgnih.gov Strategies such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions are traditionally employed. nih.gov More recently, organocatalytic benzannulation has emerged as a powerful strategy for constructing diverse and highly functionalized arene architectures under mild conditions. rsc.orgnih.gov

Positioning of 1-Iodo-2,4-dimethyl-3-nitrobenzene within Contemporary Organic Chemistry Research

This compound is a polyfunctionalized arene that embodies the characteristics of this important class of molecules. With an iodine atom, two methyl groups, and a nitro group attached to the benzene ring, it serves as a versatile synthetic intermediate. The presence of the iodo group makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the benzene core into more complex structures. For instance, a related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been synthesized as a precursor for preparing chiral polychlorinated biphenyl (B1667301) (PCB) derivatives using the Suzuki coupling reaction. researchgate.net

The nitro group, being strongly electron-withdrawing, activates the ring for nucleophilic aromatic substitution and can be readily reduced to an amino group. This amino group can then be further functionalized, for example, through diazotization to introduce other functionalities or to participate in the formation of heterocyclic rings like benzimidazoles or benzotriazoles, which are common motifs in pharmaceuticals. nih.gov The methyl groups also influence the reactivity and physical properties of the molecule. The specific substitution pattern of this compound makes it a valuable building block for accessing specifically substituted target molecules that might be challenging to synthesize through other routes.

Chemical Compound Data

Below are data tables for this compound and related compounds for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56404-21-8 |

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| MDL Number | MFCD02709656 |

| Purity | ≥98% |

| Data sourced from Iodo Chemical. iodochem.com |

Table 2: Properties of Related Iodonitrobenzene Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Iodo-2-nitrobenzene | 609-73-4 | C₆H₄INO₂ | 249.01 | 49-51 |

| 1-Iodo-3-nitrobenzene | 645-00-1 | C₆H₄INO₂ | 249.01 | 36-38 |

| 1-Iodo-4-nitrobenzene | 636-98-6 | C₆H₄INO₂ | 249.01 | 171-173 |

| 1-Iodo-2,4-dimethyl-6-nitrobenzene | 593255-20-0 | C₈H₈INO₂ | 277.06 | 102-107 |

| Data sourced from Sigma-Aldrich and NIST WebBook. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnist.govsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-iodo-2,4-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIACWLGCCVBYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368094 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56404-21-8 | |

| Record name | 1-iodo-2,4-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 1 Iodo 2,4 Dimethyl 3 Nitrobenzene and Its Analogues

Critical Analysis of Synthetic Routes to 1-Iodo-2,4-dimethyl-3-nitrobenzene

The direct functionalization of a readily available xylene isomer presents a convergent approach to this compound. However, the success of this strategy hinges on the directing effects of the substituents, which influence the position of incoming electrophiles.

Electrophilic Iodination Strategies for Substituted Benzenes

Electrophilic iodination is a common method for introducing an iodine atom onto an aromatic ring. Unlike other halogens, molecular iodine (I₂) is generally unreactive towards aromatic rings and requires activation. orgoreview.comlibretexts.org This is typically achieved by using an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). orgoreview.com

Common methods for the electrophilic iodination of activated aromatic rings, such as dimethylbenzenes (xylenes), involve the use of iodine in the presence of an oxidant. These oxidants can range from nitric acid and hydrogen peroxide to various metal salts. orgoreview.comlibretexts.orgwikipedia.org The choice of iodinating system can influence the reactivity and, in some cases, the regioselectivity of the reaction. For deactivated aromatic systems, more forceful conditions are often necessary. wikipedia.org

Table 1: Selected Reagents for Electrophilic Iodination of Aromatic Compounds

| Reagent System | Oxidant/Activator | Comments |

|---|---|---|

| I₂ / HNO₃ | Nitric Acid | Oxidizes I₂ to generate the electrophile; a classic method. wikipedia.org |

| I₂ / H₂O₂ | Hydrogen Peroxide | A greener alternative oxidant for activating iodine. libretexts.orgmdpi.com |

| I₂ / CuCl₂ | Copper(II) Chloride | Metal salt used to facilitate the oxidation of iodine. orgoreview.comlibretexts.org |

| N-Iodosuccinimide (NIS) / H₂SO₄ | Sulfuric Acid (catalyst) | NIS is a common source of electrophilic iodine, often used with a strong acid for deactivated substrates. wikipedia.org |

| I₂ / KIO₃ / H₂SO₄ | Potassium Iodate / Sulfuric Acid | A powerful system that generates the triiodine cation (I₃⁺), capable of iodinating strongly deactivated rings. wikipedia.org |

This table is generated based on data from multiple sources. orgoreview.comlibretexts.orgwikipedia.orgmdpi.com

Nitration Procedures for Halogenated and Alkylated Aromatic Systems

The nitration of halogenated and alkylated aromatics can lead to a mixture of isomers. For instance, the nitration of o-xylene (B151617) (1,2-dimethylbenzene) yields primarily 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.net Achieving high regioselectivity is a significant challenge. To address this, solid acid catalysts like zeolites have been explored as reusable and environmentally friendlier alternatives to sulfuric acid. researchgate.netcardiff.ac.uk These catalysts can enhance para-selectivity through shape-selective constraints within their porous structures. cardiff.ac.uk

Table 2: Regioselectivity in the Nitration of Substituted Benzenes

| Starting Material | Directing Effect of Substituents | Major Product(s) |

|---|---|---|

| Toluene | -CH₃ is ortho, para-directing. nih.gov | ortho-Nitrotoluene, para-Nitrotoluene |

| o-Xylene | Both -CH₃ groups are ortho, para-directing. researchgate.net | 3-Nitro-o-xylene, 4-Nitro-o-xylene |

| p-Xylene | Both -CH₃ groups direct to the same ortho positions. | 2-Nitro-p-xylene |

| Iodobenzene | -I is ortho, para-directing. | ortho-Iodonitrobenzene, para-Iodonitrobenzene |

This table synthesizes information on the directing effects of substituents in electrophilic nitration. nih.govresearchgate.net

Sequential Functionalization Approaches: Optimization and Regioselectivity

To synthesize this compound from m-xylene (B151644) (1,3-dimethylbenzene), two primary sequential functionalization pathways can be considered:

Route A: Nitration followed by Iodination: The initial nitration of m-xylene would be directed by the two methyl groups to the 2-, 4-, and 6-positions. The primary product would be 2,4-dimethyl-1-nitrobenzene. Subsequent iodination of this intermediate would be directed by all three substituents. The strong deactivating effect of the nitro group would make this step challenging, and the directing effects would likely lead to a mixture of products, with substitution occurring ortho to the methyl groups and meta to the nitro group.

Route B: Iodination followed by Nitration: The iodination of m-xylene would yield 1-iodo-2,4-dimethylbenzene as the major product, with the iodine directed to the 2-position by both methyl groups. The subsequent nitration of 1-iodo-2,4-dimethylbenzene would be directed by three ortho-, para-directing groups. The incoming nitro group would preferentially add to the positions most activated and sterically accessible. The position C3 is ortho to the C4-methyl and para to the C2-methyl, but it is also ortho to the iodo group. The position C5 is ortho to the C4-methyl and meta to the other groups. The position C6 is ortho to the C1-iodo and C2-methyl groups. Predicting the major isomer is complex and would likely result in a mixture, requiring careful optimization and separation to isolate the desired this compound.

In both sequences, achieving high regioselectivity for the desired isomer is a significant hurdle due to the competing directing effects of the substituents.

Precursor Compounds and Their Derivatization Pathways

An alternative and often more regioselective strategy involves the synthesis and derivatization of a substituted aniline (B41778) precursor. This approach leverages the powerful and reliable diazotization-iodination reaction sequence.

Synthesis and Transformation of 2,4-dimethylaniline (B123086) Precursors

2,4-Dimethylaniline (2,4-xylidine) is a key precursor for this route. nih.gov It is a primary arylamine where the amino group can be transformed into a diazonium salt. nih.gov There are established industrial methods for its synthesis.

Table 3: Synthetic Routes to 2,4-Dimethylaniline

| Starting Material | Key Reagents | Reaction Type | Reference(s) |

|---|---|---|---|

| 2,4-Dimethylnitrobenzene | H₂, Nickel Catalyst | Catalytic Hydrogenation | google.com |

| m-Xylene | Hydroxylamine (B1172632) Hydrochloride, Vanadium Salt Catalyst | Direct Amination | google.com |

This table summarizes common industrial preparation methods for 2,4-dimethylaniline. google.comgoogle.com

Once 2,4-dimethylaniline is obtained, the next step is a regioselective nitration. The powerful activating and ortho-, para-directing amino group dominates the directing effects. To achieve nitration at the 3-position (meta to the amino group), the amino group is typically first protected as an acetanilide (B955) to moderate its activating effect and provide steric hindrance, favoring para-substitution of the incoming group. However, for the synthesis of this compound, the required precursor is 2,4-dimethyl-3-nitroaniline. This can be synthesized, though potentially with other isomers, which would then need to be carried through the subsequent steps or separated.

Role of Diazotization and Sandmeyer-Type Reactions in Iodine Introduction

The conversion of an aromatic amine to an aryl iodide via a diazonium salt is a classic and highly effective transformation. organic-chemistry.org While often grouped with Sandmeyer reactions, the iodination step does not typically require a copper(I) catalyst. organic-chemistry.orgnumberanalytics.com The process involves two main steps:

Diazotization: The aromatic amine (e.g., 2,4-dimethyl-3-nitroaniline) is treated with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt. thieme-connect.deprepchem.comstackexchange.com Maintaining low temperatures is crucial to prevent the premature decomposition of the often-unstable diazonium salt. stackexchange.com

Iodide Displacement: The resulting diazonium salt solution is then added to a solution of an iodide salt, most commonly potassium iodide (KI). thieme-connect.deprepchem.com The diazonium group (-N₂⁺) is an excellent leaving group, and it is readily displaced by the iodide ion to form the aryl iodide, releasing nitrogen gas. thieme-connect.de

This one-pot, two-step procedure is a robust method for synthesizing aryl iodides with substitution patterns that are difficult to achieve through direct electrophilic iodination. thieme-connect.deorganic-chemistry.org

Table 4: Typical Conditions for Diazotization-Iodination of Aromatic Amines

| Step | Reagents | Temperature | Key Considerations | Reference(s) |

|---|---|---|---|---|

| Diazotization | Ar-NH₂, NaNO₂, H₂SO₄ (or HCl) | 0–10 °C | Maintaining low temperature is critical to prevent decomposition of the diazonium salt. | prepchem.comstackexchange.comprepchem.com |

| Iodination | Ar-N₂⁺, KI (or NaI) | Room Temp to Gentle Warming | The reaction is often warmed after initial addition to ensure complete nitrogen evolution. | prepchem.comprepchem.com |

This table outlines the general conditions for the synthesis of aryl iodides from aromatic amines. prepchem.comstackexchange.comprepchem.com

Ortho/Para-Directing Effects in Aromatic Nitration Reactions

The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is largely governed by the nature of the substituents already present on the benzene (B151609) ring. libretexts.org These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directors based on their influence on the reaction rate and the position of the incoming electrophile. masterorganicchemistry.com

Substituents influence the regiochemistry by stabilizing or destabilizing the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction. masterorganicchemistry.commasterorganicchemistry.com Activating groups donate electron density to the aromatic ring, stabilizing the positively charged intermediate and increasing the reaction rate compared to benzene. Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.org

The directing effect arises from the differential stabilization of the arenium ion when the electrophile attacks the ortho, para, or meta positions. numberanalytics.com

Meta-Directors : These groups are typically deactivating and possess a partial or full positive charge on the atom connected to the ring (e.g., -NO2, -CN, -C=O, -SO3H). masterorganicchemistry.com They strongly destabilize the arenium ion when the attack is at the ortho or para positions, making the meta position the least disfavored and, therefore, the primary site of substitution. masterorganicchemistry.com

In the synthesis of this compound via nitration of 1-iodo-2,4-dimethylbenzene, the directing effects of the iodo and two methyl substituents must be considered. The two methyl groups at positions 2 and 4 are activating ortho/para-directors. The iodo group at position 1 is a deactivating ortho/para-director. The positions ortho and para to the iodo group are 2 and 6 (ortho) and 4 (para). The positions ortho and para to the methyl group at C-2 are 1 and 3 (ortho) and 5 (para). The positions ortho and para to the methyl group at C-4 are 3 and 5 (ortho) and 1 (para). The combined activating and directing influence of the methyl groups strongly favors substitution at positions 3 and 5. Steric hindrance from the adjacent iodo and methyl groups would likely favor nitration at the 3-position, leading to the desired product.

| Substituent (R in C6H5R) | Type | Directing Effect | Resulting Product Distribution (Nitration) |

| -CH3 (Toluene) | Activating | Ortho, Para | 56% ortho, 3% meta, 41% para libretexts.org |

| -OH (Phenol) | Activating | Ortho, Para | 10% ortho, 0% meta, 90% para libretexts.org |

| -Cl (Chlorobenzene) | Deactivating | Ortho, Para | 30% ortho, 0% meta, 70% para libretexts.org |

| -NO2 (Nitrobenzene) | Deactivating | Meta | 6% ortho, 94% meta, 0% para libretexts.org |

| -CHO (Benzaldehyde) | Deactivating | Meta | 19% ortho, 72% meta, 9% para libretexts.org |

This interactive table summarizes the directing effects of various substituents on the nitration of a benzene ring. Click on the headers to sort the data.

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These principles are particularly relevant for nitration reactions, which are often highly exothermic and traditionally use hazardous reagents. amt.ukewadirect.com

Microwave-Assisted Synthesis and Flow Chemistry Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. rsc.orguzh.ch In the context of synthesizing nitroaromatic compounds, MAOS can help to control the reaction conditions more precisely, minimizing the formation of byproducts. uzh.chresearchgate.net

Flow Chemistry , or continuous flow processing, offers significant advantages for hazardous reactions like nitration. amt.ukewadirect.com In a flow reactor, small volumes of reactants are continuously pumped and mixed, and the reaction occurs within a controlled temperature and pressure environment. beilstein-journals.org This approach offers superior heat and mass transfer compared to traditional batch reactors. amt.uk The small reaction volume at any given time drastically improves safety by minimizing the risk of thermal runaway, a common hazard in large-scale nitration. ewadirect.com Furthermore, flow chemistry allows for improved reproducibility, easier scalability (by running the process for longer or numbering up reactors), and the potential for integrating multiple reaction steps into a single continuous process. ewadirect.comvapourtec.com

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway due to large reactant volumes. | Inherently safer due to small reaction volumes and superior heat transfer. amt.ukewadirect.com |

| Heat Transfer | Less efficient, can lead to localized hotspots and side reactions. | Highly efficient, allowing for precise temperature control. amt.uk |

| Reaction Time | Often longer, ranging from hours to days. | Significantly shorter, often in the range of minutes. vapourtec.com |

| Yield & Selectivity | Can be lower due to side reactions and decomposition. | Often higher yields and improved selectivity due to precise control. vapourtec.com |

| Scalability | Scaling up can be challenging and dangerous. | Easier to scale by extending run time or using multiple reactors in parallel. ewadirect.com |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. vapourtec.com |

This interactive table compares key features of traditional batch processing with modern flow chemistry for nitration reactions. Click on the headers to sort the data.

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The traditional nitrating agent, a mixture of concentrated nitric and sulfuric acids, is highly corrosive and generates significant acidic waste. ewadirect.comchemcess.com Research has focused on developing alternative, more environmentally friendly, and reusable catalysts. Solid acid catalysts, such as zeolites (e.g., H-beta, H-ZSM-5), sulfated zirconia, and supported heteropoly acids, have shown promise. researchgate.net These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. dntb.gov.uaresearchgate.net

Transition metal-catalyzed nitration reactions represent another frontier. nih.gov For instance, palladium-catalyzed methods have been developed for the ortho-nitration of specific aromatic substrates. nih.gov Other approaches have explored the use of metal nitrates, such as cobalt nitrate (B79036) or yttrium nitrate, in combination with other reagents to achieve nitration under milder conditions. sci-hub.se The development of biocatalysts, such as engineered cytochrome P450 enzymes, also opens a green and highly selective pathway for aromatic nitration, although this field is still emerging. nih.gov

Solvent Selection and Waste Minimization in Laboratory and Scaled Synthesis

Green chemistry principles emphasize the reduction or elimination of hazardous substances, including solvents, which account for a large portion of waste in chemical processes. frontiersin.org Efforts in the synthesis of nitroaromatics include performing reactions under solvent-free conditions, often facilitated by techniques like mechanical grinding or using solid-supported reagents. nih.gov

When solvents are necessary, the focus is on replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and methods for carrying out reactions like aminothiazole synthesis in water have been developed. frontiersin.org For nitration, which is often incompatible with water, alternative strategies are employed. One approach involves using the acid itself as the solvent and then developing methods to recycle it. For example, a process for para-nitration has been described where the product crystallizes and is filtered off, allowing the mother liquor (the mixed acid) to be reused, thereby reducing waste and cost. researchgate.net Another strategy involves extraction of products from wastewater, allowing for the recycling of solvents and the reduction of aromatic amines in effluents. google.com The careful selection of extraction solvents and reaction media is crucial for minimizing the environmental footprint of both laboratory-scale and industrial-scale synthesis. acs.org

Mechanistic Investigations of Reactivity and Transformation Pathways of 1 Iodo 2,4 Dimethyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aromatic Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The rate and regioselectivity of these reactions are significantly influenced by the nature of the substituents already present on the aromatic ring. libretexts.org

Influence of Iodo, Methyl, and Nitro Substituents on EAS Regioselectivity

The directing effects of the iodo, methyl, and nitro groups on 1-iodo-2,4-dimethyl-3-nitrobenzene determine the position of incoming electrophiles.

Iodo Group: Halogens, including iodine, are deactivating yet ortho-, para-directing. pressbooks.pub Their electron-withdrawing inductive effect makes the ring less reactive than benzene, while their electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org

Methyl Groups: Alkyl groups like methyl are activating and ortho-, para-directing. youtube.com They donate electron density through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. wikipedia.org

Nitro Group: The nitro group is a strong deactivating and meta-directing group. pressbooks.pub Its powerful electron-withdrawing resonance and inductive effects significantly reduce the ring's nucleophilicity and direct incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the positively polarized nitrogen atom. libretexts.org

In this compound, the directing effects of these substituents must be considered collectively. The two methyl groups at positions 2 and 4 strongly activate the ring and direct incoming electrophiles to their ortho and para positions. The iodo group at position 1 also directs ortho and para. Conversely, the nitro group at position 3 strongly deactivates the ring and directs meta. The positions ortho and para to the activating methyl groups are the most likely sites for electrophilic attack. The position between the two methyl groups (position 3) is sterically hindered and deactivated by the nitro group. Therefore, electrophilic attack is most favored at positions 5 and 6. The most activating group generally dictates the regioselectivity. masterorganicchemistry.com

| Substituent | Position | Electronic Effect | Directing Effect |

| Iodo | 1 | Inductive: -I, Resonance: +R | Ortho, Para |

| Methyl | 2, 4 | Inductive: +I | Ortho, Para |

| Nitro | 3 | Inductive: -I, Resonance: -R | Meta |

Kinetic Studies of Electrophilic Attack on this compound

Kinetic studies of electrophilic attack on substituted benzenes provide quantitative insights into the reactivity of the aromatic ring. The rate of electrophilic aromatic substitution is influenced by the ability of the substituents to stabilize the intermediate arenium ion. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Iodo Group

Aromatic rings bearing electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of the nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack.

Direct SNAr Pathways and Meisenheimer Complex Formation

In a direct SNAr reaction, a nucleophile attacks the carbon atom bearing a good leaving group, in this case, the iodo group. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.com The first step, which is typically rate-determining, involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro group. wikipedia.org The presence of the nitro group ortho or para to the leaving group is crucial for this stabilization. chemistrysteps.com In the second, faster step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The formation of a stable Meisenheimer complex is a key indicator of a plausible SNAr pathway. nih.gov

Vicarious Nucleophilic Substitution (VNS) Mechanisms

Vicarious Nucleophilic Substitution (VNS) is a type of nucleophilic substitution of hydrogen in electron-deficient aromatic rings. organic-chemistry.org This reaction occurs when a carbanion containing a leaving group at the nucleophilic center attacks the aromatic ring. organic-chemistry.org The reaction proceeds through the formation of a σ-adduct, followed by base-induced β-elimination of the leaving group from the carbanion and a hydrogen atom from the ring. nih.gov While the primary leaving group in this compound is the iodo group, VNS reactions could potentially occur at the activated hydrogen positions on the ring if a suitable nucleophile is used. organic-chemistry.org VNS is often faster than the substitution of a halogen, except for fluorine. organic-chemistry.org

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the primary site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide, further enhanced by the electron-withdrawing nitro group, makes it an excellent substrate for these transformations.

Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions

Palladium catalysts are exceptionally effective in activating the C-I bond of this compound for coupling with various partners.

The Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction provides a direct route to biaryl compounds. The reaction conditions are generally mild and tolerate a wide range of functional groups. rsc.org

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nobelprize.org This reaction is a powerful tool for creating complex carbon skeletons. The regioselectivity of the addition to the alkene is a key aspect of this transformation.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, is fundamental for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The development of copper-free Sonogashira protocols has also been a significant advancement, mitigating issues like alkyne homocoupling. nih.gov

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with analogous aryl iodide substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene, Water, DMF | Good to Excellent |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Moderate to Good |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Good to Excellent |

This table presents generalized conditions and typical outcomes for palladium-catalyzed cross-coupling reactions involving aryl iodides.

Copper-Mediated Ullmann-Type Coupling and Buchwald-Hartwig Amination

While palladium catalysis is prevalent, copper-mediated reactions offer important alternative pathways for C-N and C-O bond formation.

The Ullmann condensation (or Ullmann-type reaction) traditionally uses copper or copper salts to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org These reactions often require high temperatures, although modern methods using ligands have enabled milder conditions. wikipedia.orgmdpi.com For this compound, an Ullmann ether synthesis with a phenol (B47542) would yield a diaryl ether, while reaction with an amine would produce a diarylamine. wikipedia.orgorganic-chemistry.org The electron-withdrawing nitro group on the substrate can facilitate this nucleophilic aromatic substitution-like process. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines due to its high efficiency and broad substrate scope, largely replacing harsher classical methods like the Goldberg reaction. wikipedia.orgwikipedia.org The reaction's success heavily relies on the choice of specialized, bulky, and electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle. wikipedia.orgnih.govresearchgate.net Using this method, this compound can be coupled with a wide variety of primary and secondary amines.

| Reaction | Coupling Partner | Catalyst/Mediator | Base | Solvent | Key Features |

| Ullmann Coupling | Phenols, Amines | CuI, Cu Powder | K₂CO₃, Cs₂CO₃ | DMF, Nitrobenzene (B124822) | Often requires high temperatures; ligands can improve conditions. wikipedia.orgthermofisher.com |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd₂(dba)₃ / Ligand (e.g., BINAP, XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | Highly efficient under mild conditions; ligand choice is critical. wikipedia.orgorganic-chemistry.org |

This table outlines typical conditions for copper-mediated and palladium-catalyzed C-O and C-N bond forming reactions.

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The mechanisms of these cross-coupling reactions are based on a catalytic cycle involving the transition metal. nih.govyoutube.com

For palladium-catalyzed reactions , the generally accepted cycle includes three main steps: nih.govyoutube.com

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. nobelprize.orgyoutube.com This is often the rate-limiting step.

Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (boron in Suzuki, copper-acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. nobelprize.orgyoutube.com In the Heck reaction, this step is replaced by migratory insertion of the alkene.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle. youtube.comyoutube.com

Ligand effects are crucial for the efficiency of these cycles. researchgate.netacs.org Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos) developed by the Buchwald group or N-heterocyclic carbenes (NHCs), promote the formation of monoligated, highly reactive Pd(0) species. nih.govresearchgate.net These ligands accelerate both the oxidative addition and the reductive elimination steps, expanding the reaction scope to less reactive substrates and allowing for milder reaction conditions. nih.govrsc.org

For copper-mediated Ullmann reactions , the mechanism is less universally defined but is thought to involve the formation of a copper(I) species (e.g., an alkoxide or amide) which then reacts with the aryl iodide. wikipedia.orgorganic-chemistry.org The cycle may proceed through Cu(I)/Cu(III) intermediates. organic-chemistry.org

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into various other nitrogen-containing groups, most commonly an amine.

Selective Reduction to Amines and Other Nitrogenous Functional Groups

The selective reduction of the nitro group to an amine, yielding 2-iodo-4,6-dimethylaniline, is a valuable transformation. The challenge lies in achieving this reduction without affecting the sensitive carbon-iodine bond (hydrodehalogenation).

Common methods for the chemoselective reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) can be effective. organic-chemistry.org However, conditions must be carefully controlled to avoid reduction of the C-I bond.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are classic methods for nitro group reduction and are generally tolerant of aryl halides. stackexchange.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide (Zinin reduction) can selectively reduce one nitro group in polynitroarenes and are often mild enough to preserve halide substituents. stackexchange.com

The reduction can proceed through several intermediates, and by controlling the reaction conditions, it is sometimes possible to isolate these species. researchgate.netechemi.com For instance, partial reduction can lead to nitroso or hydroxylamine (B1172632) derivatives. doubtnut.comwikipedia.org

| Reducing Agent | Solvent | Product | Selectivity Notes |

| SnCl₂·2H₂O | Ethanol / HCl | Aryl Amine | Highly chemoselective for the nitro group over the aryl iodide. stackexchange.com |

| Fe / NH₄Cl | Ethanol / Water | Aryl Amine | A milder, more environmentally benign alternative to SnCl₂. |

| Na₂S / (NH₄)₂S | Aqueous Ethanol | Aryl Amine | Effective for selective reduction, especially in polynitro compounds. stackexchange.com |

| Catalytic Hydrogenation (e.g., H₂ with Pd/C) | Ethanol | Aryl Amine | Risk of hydrodehalogenation (loss of iodine) if conditions are too harsh. organic-chemistry.org |

This table shows common reagents for the selective reduction of an aromatic nitro group in the presence of an aryl iodide.

Electrochemical Reduction Studies and Reaction Intermediates

Electrochemical methods provide a powerful way to study the reduction pathways of nitroaromatic compounds. The reduction of a nitro group like the one in this compound typically proceeds in a stepwise manner.

In acidic or neutral media, the reduction generally involves a six-electron, six-proton process to form the corresponding aniline (B41778). The reaction is believed to follow a pathway involving several intermediates: researchgate.netechemi.com

Nitrobenzene → Nitrosobenzene (B162901): A two-electron, two-proton reduction.

Nitrosobenzene → Phenylhydroxylamine: A further two-electron, two-proton reduction. doubtnut.com

Phenylhydroxylamine → Aniline: A final two-electron, two-proton reduction.

The N-phenylhydroxylamine is a key intermediate that is often detectable and sometimes isolable. researchgate.netdoubtnut.com In some cases, condensation reactions between the nitrosobenzene and phenylhydroxylamine intermediates can occur, leading to the formation of azoxybenzene, which can be further reduced to azobenzene (B91143) and then hydrazobenzene. researchgate.net The specific pathway and the stability of intermediates depend on factors like the electrode potential, pH of the medium, and the substrate's structure.

Oxidative Stability and Decomposition Pathways

Potential decomposition pathways under strong oxidative stress could involve:

Oxidation of the methyl groups: The benzylic protons of the methyl groups are susceptible to oxidation, which could lead to the formation of carboxylic acids, 2,4-dicarboxy-1-iodo-3-nitrobenzene, or intermediate aldehydes and alcohols.

Deiodination: The carbon-iodine bond can be cleaved under certain oxidative conditions, potentially leading to the formation of phenolic compounds or other substitution products.

Nitro group reactions: While the nitro group is relatively stable to oxidation, extreme conditions could lead to its cleavage or transformation.

It is important to note that the specific conditions (e.g., oxidant, temperature, catalyst) would determine the predominant decomposition pathway. Without experimental data, predicting the precise products and mechanisms remains speculative.

Reactivity of Methyl Groups on the Aromatic Ring

The two methyl groups on the aromatic ring of this compound are expected to be the primary sites of reactivity for certain classes of reactions due to the presence of benzylic hydrogens.

The methyl groups are susceptible to benzylic oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The ortho- and para-positioning of the methyl groups relative to each other and their positions relative to the nitro and iodo groups will influence their reactivity.

Vigorous oxidation would likely convert both methyl groups into carboxylic acid groups, yielding 2,4-dicarboxy-1-iodo-3-nitrobenzene . Milder and more selective oxidizing agents might allow for partial oxidation to the corresponding aldehydes or alcohols, opening pathways for further side-chain functionalization. For instance, selective oxidation of one methyl group could potentially yield 2-formyl-1-iodo-4-methyl-3-nitrobenzene or 4-formyl-1-iodo-2-methyl-3-nitrobenzene .

The regioselectivity of such oxidations would be influenced by the electronic effects of the nitro and iodo substituents, as well as steric hindrance.

The methyl groups in this compound are not strongly activated for condensation reactions in the same way as methyl groups in compounds like nitrotoluenes where the methyl group is directly para or ortho to the nitro group. In this specific isomer, neither methyl group is in a position to be significantly activated by the nitro group through resonance.

However, under strongly basic conditions, it might be possible to deprotonate the benzylic hydrogens to a small extent, forming a carbanion that could participate in condensation reactions with aldehydes or ketones. The success of such reactions would be highly dependent on the reaction conditions and the reactivity of the electrophile. The presence of the bulky iodine atom ortho to one of the methyl groups could also sterically hinder such reactions.

Without specific experimental studies, the feasibility and outcomes of condensation reactions involving the methyl hydrogens of this compound remain theoretical.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-iodo-2,4-dimethyl-3-nitrobenzene in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, leading to a deshielding effect (downfield shift) on nearby protons. The methyl groups are electron-donating, causing a shielding effect (upfield shift). The iodine atom exhibits a combination of anisotropic and inductive effects.

The aromatic region would likely display two distinct signals for the two protons on the benzene (B151609) ring. The proton at the 6-position, being ortho to the iodine and meta to the nitro group, would appear at a different chemical shift than the proton at the 5-position, which is meta to the iodine and ortho to a methyl group. The methyl protons at the 2- and 4-positions would also exhibit separate singlets, with the methyl group at the 2-position, being adjacent to the bulky iodine and nitro groups, likely experiencing a different electronic environment than the methyl group at the 4-position.

In the ¹³C NMR spectrum, six aromatic carbon signals and two methyl carbon signals would be anticipated. The carbon atom bearing the nitro group (C3) would be significantly deshielded. Conversely, the carbon atom attached to the iodine (C1) would be expected to show a characteristic upfield shift due to the "heavy atom effect." The chemical shifts of the other aromatic carbons provide further insight into the electron distribution within the ring. The electron-withdrawing nitro group generally deshields the ortho and para carbons. stackexchange.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-5 | 7.20 - 7.40 | - | d |

| H-6 | 7.80 - 8.00 | - | d |

| CH₃ (at C2) | 2.30 - 2.50 | 18 - 22 | s |

| CH₃ (at C4) | 2.40 - 2.60 | 20 - 24 | s |

| C1 | - | 90 - 100 | s |

| C2 | - | 135 - 145 | s |

| C3 | - | 150 - 155 | s |

| C4 | - | 140 - 150 | s |

| C5 | - | 125 - 135 | d |

| C6 | - | 130 - 140 | d |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent relationship on the aromatic ring. The absence of other correlations in the aromatic region would support the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the unambiguous assignment of the protonated aromatic carbons (C5 and C6) by correlating their signals to their attached protons (H-5 and H-6). Similarly, the methyl proton signals can be directly linked to their corresponding carbon signals.

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for understanding polymorphism and the effects of crystal packing. In solid-state NMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

For this compound, solid-state ¹³C NMR could reveal subtle differences in chemical shifts compared to the solution state, arising from intermolecular interactions in the crystal lattice. Furthermore, if the compound can exist in different crystalline or amorphous forms, ssNMR can be used to distinguish between them. Studies on substituted nitrobenzenes have shown that the principal components of the ¹⁵N chemical shift tensor are sensitive to the electronic environment and can be correlated with computational calculations to understand intermolecular forces. nih.govsigmaaldrich.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Purity

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. wikipedia.org

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₈H₈INO₂), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. This is invaluable for confirming the identity of the compound, especially when distinguishing it from isomers. The presence of iodine is readily identifiable due to its monoisotopic nature at m/z 127. whitman.edu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing detailed structural information. The fragmentation of nitroaromatic compounds often involves characteristic losses. nih.gov

For this compound, the following fragmentation pathways are plausible:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). miamioh.edunih.gov This would result in significant peaks in the MS/MS spectrum.

Loss of a methyl group: Cleavage of a methyl radical (15 Da) is another likely fragmentation step.

Loss of iodine: The C-I bond can also cleave, leading to the loss of an iodine radical (127 Da).

Aromatic ring fragmentation: At higher collision energies, the aromatic ring itself can fragment, leading to smaller charged species.

Interactive Table: Plausible Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [M]⁺• | [C₈H₈INO₂]⁺• | 277 | Molecular Ion |

| [M - NO₂]⁺ | [C₈H₈I]⁺ | 231 | Loss of nitro group |

| [M - CH₃]⁺ | [C₇H₅INO₂]⁺ | 262 | Loss of a methyl group |

| [M - I]⁺ | [C₈H₈NO₂]⁺ | 150 | Loss of iodine |

| [M - NO]⁺ | [C₈H₈IO]⁺ | 247 | Loss of nitric oxide |

Note: The relative abundances of these fragments would depend on the specific ionization method and collision energy used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of reaction mixtures containing this compound. This technique allows for the separation of the target compound from starting materials, byproducts, and solvents, while the mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecule.

Key fragmentation pathways would likely involve:

Loss of a nitro group (-NO₂): This is a common fragmentation for nitroaromatic compounds, which would result in a significant peak at m/z 231.

Loss of an iodine atom (-I): The C-I bond is relatively weak and can cleave to produce a fragment at m/z 150.

Loss of a methyl group (-CH₃): Cleavage of a methyl group from the dimethylated ring would lead to a fragment at m/z 262.

Sequential fragmentation: Combinations of the above losses, such as the loss of both a nitro group and a methyl group, would also be anticipated.

The retention time of this compound in a GC system would depend on the specific conditions (e.g., column type, temperature program). However, based on its molecular weight and structure, it would be expected to elute at a different time than its isomers and related reaction components, enabling its quantification in a mixture.

Table 1: Predicted Major Mass Fragments for this compound

| Fragment Ion | m/z (predicted) | Description |

| [C₈H₈INO₂]⁺ | 277 | Molecular Ion |

| [C₈H₈I]⁺ | 231 | Loss of NO₂ |

| [C₈H₅INO₂]⁺ | 262 | Loss of CH₃ |

| [C₈H₈NO₂]⁺ | 150 | Loss of I |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely structural features from related compounds.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Based on crystal structures of similar substituted nitrobenzenes, the following characteristics can be anticipated for this compound:

Benzene Ring: The benzene ring would be nearly planar, with C-C bond lengths in the aromatic range (approximately 1.38-1.40 Å). The substitution pattern may cause slight distortions from ideal hexagonal symmetry.

C-N Bond: The bond length between the benzene ring and the nitro group is expected to be around 1.47 Å.

N-O Bonds: The two N-O bonds of the nitro group will be equivalent, with a bond length of approximately 1.22 Å.

C-I Bond: The C-I bond length is anticipated to be around 2.10 Å.

Torsional Angles: Steric hindrance between the bulky iodine atom, the nitro group, and the adjacent methyl group at position 2 would likely cause the nitro group to be twisted out of the plane of the benzene ring. This torsional angle would be a key structural feature.

Table 2: Predicted Bond Parameters for this compound

| Parameter | Predicted Value |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.22 Å |

| C-I Bond Length | ~2.10 Å |

| C-C-N Bond Angle | ~120° |

| O-N-O Bond Angle | ~125° |

| C-C-I Bond Angle | ~120° |

| Dihedral Angle (Benzene-NO₂) | Significant twist expected |

Analysis of Crystal Packing, Hydrogen Bonding, and Halogen Bonding Interactions

In the solid state, molecules of this compound would pack in a manner that maximizes stabilizing intermolecular interactions. Key interactions would include:

Halogen Bonding: The iodine atom, being a halogen, can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen atoms of the nitro group on neighboring molecules (I···O interactions). These interactions are directional and can significantly influence the crystal packing. Studies on related iodo-nitro-aromatic compounds have shown the prevalence of such interactions. researchgate.net

C-H···O Hydrogen Bonding: Weak hydrogen bonds between the methyl or aromatic C-H groups and the oxygen atoms of the nitro groups are also likely to be present, further stabilizing the crystal lattice.

Polymorphism Studies and Crystal Engineering Principles

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly in substituted nitrobenzenes. researchgate.net The existence of different polymorphs of this compound is plausible, each with distinct physical properties such as melting point and solubility. The formation of specific polymorphs can be influenced by crystallization conditions like solvent and temperature. Crystal engineering principles, which involve the rational design of crystal structures based on an understanding of intermolecular interactions, could be applied to target specific polymorphic forms with desired properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would confirm the presence of the nitro, methyl, and iodo-substituted aromatic moieties.

Nitro Group Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: the asymmetric stretch (ν_as(NO₂)) typically appearing in the range of 1500-1560 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appearing between 1335-1370 cm⁻¹. spectroscopyonline.comacs.org The exact positions of these bands can be influenced by the electronic environment and steric effects.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ region.

C-I Vibration: The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring will give rise to several bands in the 1400-1600 cm⁻¹ region.

Conformational analysis, particularly regarding the orientation of the nitro group relative to the benzene ring, can also be probed by vibrational spectroscopy, as the vibrational frequencies can be sensitive to the torsional angle.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-I | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the nitro-substituted benzene ring.

π → π* Transitions: These transitions, characteristic of aromatic systems, are expected to give rise to strong absorption bands. For nitrobenzene (B124822), these typically occur around 260-280 nm. The presence of methyl and iodo substituents will likely cause a bathochromic (red) shift in the absorption maximum (λ_max) due to their electronic effects on the aromatic system.

n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the nitro group may also be observed, often appearing as a shoulder on the more intense π → π* bands.

The degree of conjugation between the nitro group and the benzene ring, which is influenced by the torsional angle, will affect the energy of these transitions and thus the position of the absorption maxima. A more planar conformation would lead to greater conjugation and a shift to longer wavelengths. Studies on related nitroaromatic compounds can provide a basis for interpreting the UV-Vis spectrum of this compound. dtic.mil

Table 4: Predicted UV-Vis Absorption for this compound

| Transition Type | Expected λ_max (nm) | Characteristics |

| π → π | ~270 - 290 | Strong absorption |

| n → π | ~300 - 340 | Weak absorption, may be a shoulder |

Computational Chemistry and Theoretical Modeling of 1 Iodo 2,4 Dimethyl 3 Nitrobenzene

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the behavior of 1-Iodo-2,4-dimethyl-3-nitrobenzene.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. For this compound, this would involve analyzing the orientation of the nitro group and the methyl groups relative to the benzene (B151609) ring and the iodine atom. A conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Value |

| C-I Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-C Bond Lengths (Aromatic) (Å) | Data not available |

| C-H Bond Lengths (Methyl) (Å) | Data not available |

| C-N-O Bond Angles (°) | Data not available |

| Dihedral Angle (Benzene Ring - NO2) (°) | Data not available |

Electronic Structure Analysis (Frontier Orbitals, Electrostatic Potential Surfaces)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. An electrostatic potential surface map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| Energy of HOMO (eV) | Data not available |

| Energy of LUMO (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies (IR and Raman) could be calculated and compared with experimental data to confirm the molecule's structure. Similarly, NMR chemical shifts and UV-Vis absorption spectra could be simulated. Furthermore, computational methods could be employed to explore potential reaction pathways, calculating activation energies and transition state structures for various chemical transformations involving this compound.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state.

Intermolecular Interactions in Condensed Phases

In a condensed phase (liquid or solid), molecules interact with their neighbors. MD simulations can model these intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the iodine atom. This would provide a molecular-level understanding of the bulk properties of this compound.

Reaction Mechanism Modeling

Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions involving this compound. By simulating the interactions between molecules, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for a comprehensive understanding of the reaction mechanism, including the sequence of bond-breaking and bond-forming events.

A key aspect of reaction mechanism modeling is the characterization of transition states, which are the highest energy points along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting molecules at the point of maximum energy, offering insights into the steric and electronic factors that govern the reaction rate.

For this compound, a likely reaction to be computationally studied is nucleophilic aromatic substitution (SNAr), where the iodide is displaced by a nucleophile. The presence of the electron-withdrawing nitro group activates the aromatic ring towards such attacks. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), the transition state would involve the partial formation of the C-Nu bond and the partial breaking of the C-I bond.

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical parameter for determining the reaction rate. Lower activation energies correspond to faster reactions. Computational methods can provide reliable estimates of activation energies, guiding the design of synthetic routes.

Table 1: Hypothetical Activation Energies for SNAr Reaction of this compound with Different Nucleophiles (Calculated using DFT)

| Nucleophile (Nu-) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| CH3O- | 18.5 | -12.3 |

| CN- | 16.2 | -15.8 |

| F- | 20.1 | -9.5 |

Reactions are rarely carried out in the gas phase; the solvent environment plays a crucial role in influencing reaction pathways and rates. Solvation models are therefore integral to the computational study of reaction mechanisms. These models can be broadly categorized into two types: implicit and explicit.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. fiveable.menih.gov These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. fiveable.menih.gov For a polar molecule like this compound, the choice of solvent polarity would significantly affect the stabilization of charged intermediates and transition states in reactions like SNAr.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. nih.gov This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost. researchgate.net A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational feasibility.

For instance, in the SNAr reaction of this compound, a polar aprotic solvent like dimethylformamide (DMF) would be expected to stabilize the negatively charged transition state more effectively than a nonpolar solvent like hexane, thus lowering the activation energy and accelerating the reaction. Computational models can quantify these effects.

Table 2: Effect of Solvent on the Calculated Activation Energy for the SNAr Reaction with CH3O-

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.8 |

| Hexane | 1.9 | 24.5 |

| Dichloromethane | 9.1 | 21.3 |

| Dimethylformamide (DMF) | 36.7 | 18.5 |

Note: This table presents hypothetical data to illustrate the expected trend of solvent effects on the reactivity of a polar substrate like this compound.

QSAR/QSPR Studies for Structure-Reactivity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For this compound, QSAR models could be developed to predict its potential toxicity or other biological activities based on a dataset of related nitroaromatic compounds. semanticscholar.orgnih.gov Similarly, QSPR models can predict various physicochemical properties such as boiling point, solubility, and partition coefficient.

The development of a QSAR/QSPR model involves several key steps:

Data Collection: A dataset of compounds with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation with a test set of compounds not used in model development.

For a series of substituted nitrobenzenes, a QSAR model for toxicity might take the following general form:

Toxicity = c0 + c1logP + c2ELUMO + c3*DipoleMoment

where logP is the octanol-water partition coefficient (a measure of hydrophobicity), and ELUMO is the energy of the lowest unoccupied molecular orbital (related to electrophilicity). The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

Table 3: Example of Molecular Descriptors for QSAR/QSPR Modeling of Substituted Nitrobenzenes

| Compound | logP | ELUMO (eV) | Dipole Moment (Debye) | Predicted Toxicity (arbitrary units) |

| Nitrobenzene (B124822) | 1.85 | -2.85 | 4.22 | 3.5 |

| 2-Nitrotoluene | 2.30 | -2.78 | 4.35 | 3.8 |

| 4-Chloronitrobenzene | 2.39 | -3.01 | 2.60 | 4.2 |

| This compound | 3.8 (estimated) | -2.95 (estimated) | 3.9 (estimated) | 5.1 (predicted) |

Note: The values for this compound are hypothetical estimates based on its structure and the trends observed for related compounds. The predicted toxicity is based on a hypothetical QSAR model.

These QSAR/QSPR models are invaluable for screening large libraries of virtual compounds, prioritizing candidates for synthesis and experimental testing, and for gaining a deeper understanding of the molecular features that drive a particular activity or property.

Advanced Applications and Functionalization Strategies of 1 Iodo 2,4 Dimethyl 3 Nitrobenzene in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The presence of both an iodo and a nitro group on the benzene (B151609) ring makes 1-iodo-2,4-dimethyl-3-nitrobenzene a highly valuable precursor for the synthesis of complex organic molecules. The iodo group is an excellent leaving group in a multitude of cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, such as amines, or can influence the reactivity of the aromatic ring. This dual functionality allows for sequential and site-selective modifications, paving the way for the construction of intricate molecular frameworks.

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the aryl iodide. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The table below summarizes some of the key cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid/Ester | C-C | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) cocatalyst, Base |

| Heck Coupling | Alkene | C-C (vinyl) | Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand, Base |

| Ullmann Condensation | Alcohol, Amine, Thiol | C-O, C-N, C-S | Cu catalyst, Base |

These reactions tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules. bldpharm.com For instance, the Suzuki coupling allows for the creation of biaryl structures, which are common motifs in pharmaceuticals and natural products. bldpharm.com The Sonogashira coupling provides a direct route to arylalkynes, which are versatile intermediates for further transformations. nih.govrsc.orgtcichemicals.comresearchgate.net The Heck reaction enables the vinylation of the aromatic ring, introducing a valuable synthetic handle. bldpharm.comresearchgate.netacs.org Furthermore, the Buchwald-Hartwig amination offers a powerful method for the formation of arylamines, a crucial class of compounds in medicinal chemistry. iodochem.comajchem-a.com The classical Ullmann condensation, while often requiring harsher conditions, remains a relevant method for forming carbon-heteroatom bonds. sigmaaldrich.comacs.org

Building Block for Heterocyclic Compound Synthesis

The strategic placement of the iodo and nitro groups on the 2,4-dimethylbenzene scaffold makes this compound an ideal starting material for the synthesis of various heterocyclic compounds. The iodo group serves as a handle for cyclization reactions, while the nitro group can be a precursor to a nitrogen atom within the heterocyclic ring or can direct the cyclization.

One prominent example is the synthesis of carbazole derivatives. Carbazoles are an important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. The synthesis can be envisioned through a pathway involving an initial Buchwald-Hartwig amination or an Ullmann condensation to form a diarylamine, followed by an intramolecular cyclization. researchgate.netnih.gov Alternatively, palladium-catalyzed intramolecular direct arylation following an initial intermolecular amination can provide a regioselective route to functionalized carbazoles. researchgate.net

Another class of heterocycles accessible from this precursor are phenothiazines . The synthesis of phenothiazines often involves the reaction of a substituted aminothiophenol with a halogenated nitroarene. semanticscholar.org In this context, this compound could react with an appropriate aminothiophenol derivative, followed by intramolecular cyclization to yield a substituted phenothiazine.

Furthermore, the synthesis of indolizine (B1195054) derivatives, which are structural analogs of indoles, can be approached using this building block. researchgate.netresearchgate.net Iodine-catalyzed oxidative cyclization reactions of aromatic olefins and α-picoline derivatives represent a modern approach to indolizine synthesis. researchgate.net By first using the iodo-substituent for a cross-coupling reaction to introduce an appropriate olefinic partner, subsequent cyclization could be explored.

Precursor for Advanced Aromatic Scaffolds and Natural Product Analogs

The ability to undergo a variety of carbon-carbon bond-forming reactions makes this compound a valuable precursor for the construction of advanced aromatic scaffolds. The Suzuki coupling, in particular, is a powerful tool for the synthesis of unsymmetrical biaryls, which are prevalent in many biologically active compounds and functional materials. bldpharm.com By coupling this compound with various arylboronic acids, a diverse library of biaryl compounds with a specific substitution pattern can be generated. The nitro group can then be further manipulated to introduce additional complexity. For instance, reduction of the nitro group to an amine, followed by diazotization and substitution, opens up a wide range of functionalization possibilities.

The synthesis of natural product analogs is another area where this compound can serve as a crucial starting material. nih.govrsc.org Many natural products contain highly substituted aromatic cores. The step-wise and selective functionalization of this compound allows for the controlled introduction of various substituents, mimicking the complex structures found in nature. For example, after an initial cross-coupling reaction, the nitro group can be reduced and the resulting amine can be part of a subsequent cyclization to form a heterocyclic core often found in alkaloids.

Applications in Materials Chemistry and Polymer Science

While direct applications of this compound in materials science are not extensively documented, its chemical functionalities suggest significant potential in this area. The presence of the iodo-substituent allows for its use as a monomer in polymerization reactions, while the nitro group can impart specific electronic properties to the resulting materials.

Monomer for Functional Polymers with Tunable Electronic Properties